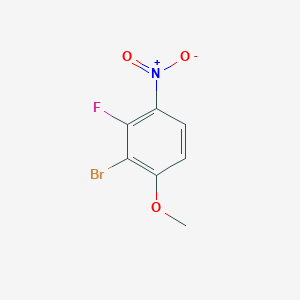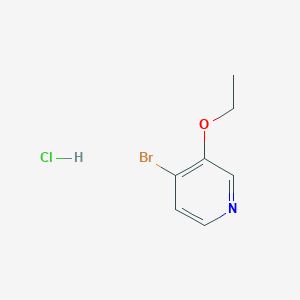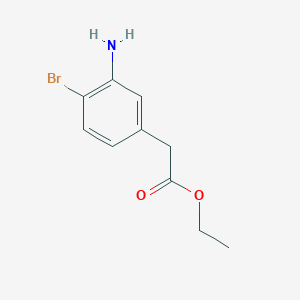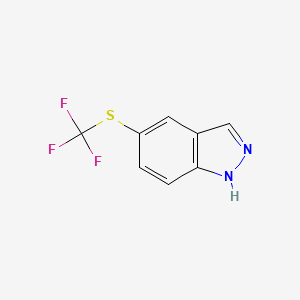
5-(Trifluoromethylthio)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethylthio)-1H-indazole, also known as 5-TFTI, is an important organic compound that has gained increasing attention in the scientific community in recent years. It is a member of the indazole family of heterocyclic compounds, which are characterized by their aromatic nature, high stability, and low toxicity. 5-TFTI has a wide range of applications in the field of synthetic organic chemistry and has been used in a variety of scientific research studies.
Aplicaciones Científicas De Investigación
5-(Trifluoromethylthio)-1H-indazole has been used in a variety of scientific research studies due to its high stability and low toxicity. It has been used as a building block for the synthesis of various organic compounds and as a reagent for the modification of natural products. It has also been used in the synthesis of drugs, such as antifungal agents, and in the synthesis of fluorescent probes for imaging applications.
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethylthio)-1H-indazole is not fully understood. It is believed to act as a ligand in the binding of small molecules, such as amino acids, to proteins. It is also believed to interact with certain enzymes, such as cytochrome P450, and to act as an inhibitor of certain biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Trifluoromethylthio)-1H-indazole have not been fully studied. However, it has been shown to inhibit the growth of certain fungi and bacteria, as well as to reduce oxidative stress in cells. It has also been shown to modulate the activity of certain enzymes, such as cytochrome P450.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(Trifluoromethylthio)-1H-indazole in laboratory experiments has several advantages. It is a highly stable compound with low toxicity, making it safe to use in experiments. It is also a versatile compound that can be used as a building block for the synthesis of various organic compounds and as a reagent for the modification of natural products. However, it is important to note that 5-(Trifluoromethylthio)-1H-indazole is a relatively expensive compound, which can limit its use in some laboratory experiments.
Direcciones Futuras
The use of 5-(Trifluoromethylthio)-1H-indazole in scientific research is expected to continue to grow in the future. It is likely that it will be used in the synthesis of new drugs and in the development of new imaging probes. It is also possible that it will be used in the development of new catalysts and in the study of biochemical and physiological processes. Additionally, further research into the mechanism of action of 5-(Trifluoromethylthio)-1H-indazole is necessary in order to fully understand its potential applications.
Métodos De Síntesis
5-(Trifluoromethylthio)-1H-indazole can be synthesized through a variety of methods, including palladium-catalyzed cross-coupling reactions, reductive alkylation, and direct fluorination. The most common method is the palladium-catalyzed cross-coupling reaction, which involves the reaction of 5-bromo-1H-indazole with trifluoromethylthiol in the presence of a palladium catalyst. This reaction is highly efficient and produces a high yield of 5-(Trifluoromethylthio)-1H-indazole.
Propiedades
IUPAC Name |
5-(trifluoromethylsulfanyl)-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)14-6-1-2-7-5(3-6)4-12-13-7/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUGJAWDIDEKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1SC(F)(F)F)C=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethylthio)-1H-indazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Iodo-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B6353636.png)
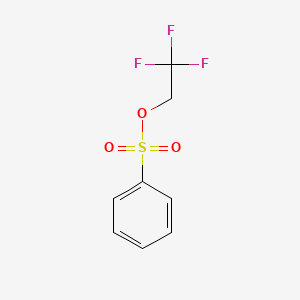

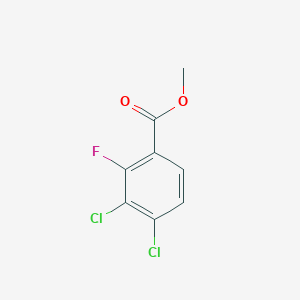



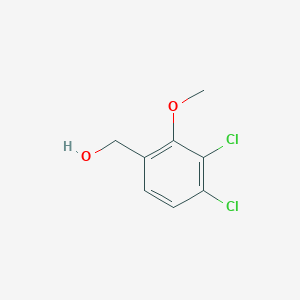
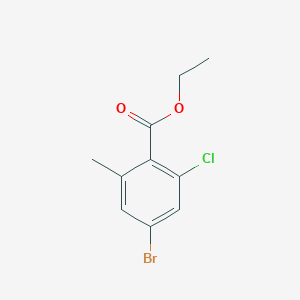

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B6353735.png)
